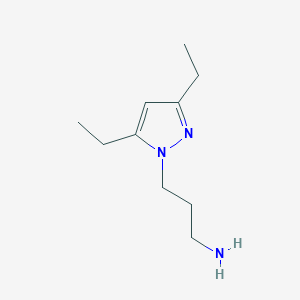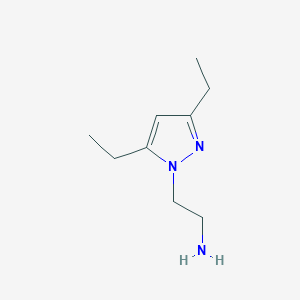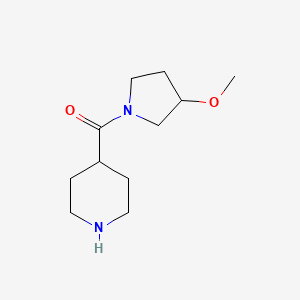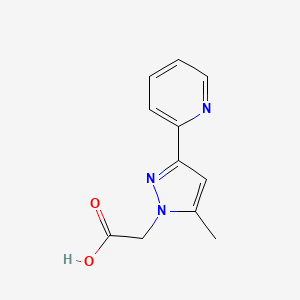
3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride
Vue d'ensemble
Description
3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.77 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride consists of 13 carbon atoms, 22 hydrogen atoms, one nitrogen atom, and one chlorine atom .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Conformational Studies : Research on amides derived from structurally similar amines has provided insights into their synthesis, structural, and conformational properties. Studies involving compounds like 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine have led to advancements in understanding the molecular conformation, which is crucial for designing compounds with desired chemical and physical properties (Fernández et al., 1995).
Chemical Synthesis Techniques
- Solution-Phase Synthesis for Bioassay Screening : Techniques for constructing chemical libraries, such as combining core amino compounds with carboxylic acids via amide bond formation, demonstrate the importance of efficient synthesis methods. These approaches are essential for rapid screening of compounds for biological activities (Chiang et al., 2009).
Material Science and Polymer Research
- Polymer Synthesis and Biodegradability : Research into polyesteramides containing peptide linkages highlights the synthesis and potential applications of biodegradable materials. Such studies are foundational for developing new materials for biomedical and agricultural uses (Fan et al., 2000).
Catalytic and Synthetic Methodologies
- Catalytic Reactions and Method Development : Studies on palladium-catalyzed reactions, such as aminocarbonylations, exemplify the development of methodologies for synthesizing amides from aryl bromides. These reactions are crucial for pharmaceutical synthesis and material science applications (Wan et al., 2002).
Analytical Chemistry
- Mechanism of Amide Formation : Understanding the mechanisms underlying amide bond formation in aqueous media is critical for bioconjugation techniques. Studies exploring these mechanisms provide insights necessary for the development of more efficient and selective synthetic strategies (Nakajima & Ikada, 1995).
Propriétés
IUPAC Name |
3,3-dimethyl-1-(3-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10-6-5-7-11(8-10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQSKNVAGJFJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)







![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)
